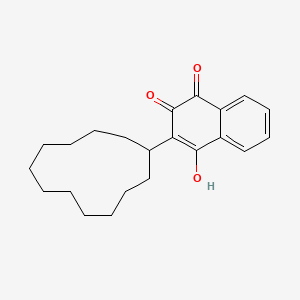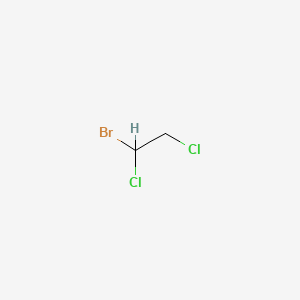![molecular formula C16H18O2Te2 B14446487 Bis[(4-methoxyphenyl)methyl]ditellane CAS No. 78547-47-4](/img/structure/B14446487.png)
Bis[(4-methoxyphenyl)methyl]ditellane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(4-methoxyphenyl)methyl]ditellane is an organotellurium compound with the molecular formula C14H14O2Te2. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound consists of two 4-methoxyphenyl groups attached to a ditellane core, making it an interesting subject for studies in organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)methyl]ditellane typically involves the reaction of 4-methoxybenzyl chloride with sodium telluride. The reaction is carried out in an inert atmosphere to prevent oxidation of the tellurium. The general reaction scheme is as follows:
2C8H9Cl+Na2Te2→C14H14O2Te2+2NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(4-methoxyphenyl)methyl]ditellane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to form tellurium and the corresponding 4-methoxybenzyl derivatives.
Substitution: The tellurium atoms can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and 4-methoxybenzyl alcohol.
Reduction: Elemental tellurium and 4-methoxybenzyl derivatives.
Substitution: Halogenated 4-methoxybenzyl compounds.
Wissenschaftliche Forschungsanwendungen
Bis[(4-methoxyphenyl)methyl]ditellane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Studies have explored its potential as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Bis[(4-methoxyphenyl)methyl]ditellane involves its ability to interact with various molecular targets. The tellurium atoms in the compound can form bonds with sulfur-containing biomolecules, leading to the modulation of biological pathways. This interaction can result in antioxidant effects, inhibition of enzyme activity, and potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl ditelluride: Similar structure but with phenyl groups instead of 4-methoxyphenyl groups.
Bis(4-methylphenyl)ditellane: Similar structure but with 4-methylphenyl groups.
Diphenyl diselenide: Similar structure but with selenium instead of tellurium.
Uniqueness
Bis[(4-methoxyphenyl)methyl]ditellane is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
78547-47-4 |
|---|---|
Molekularformel |
C16H18O2Te2 |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
1-methoxy-4-[[(4-methoxyphenyl)methylditellanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2Te2/c1-17-15-7-3-13(4-8-15)11-19-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
GRZCAIYJLRYULP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C[Te][Te]CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




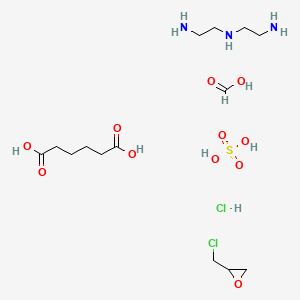
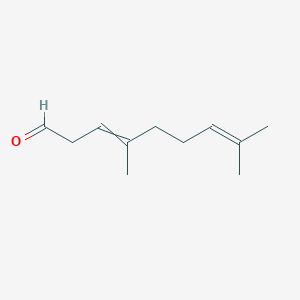
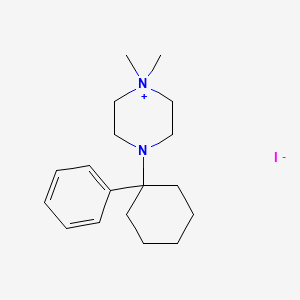

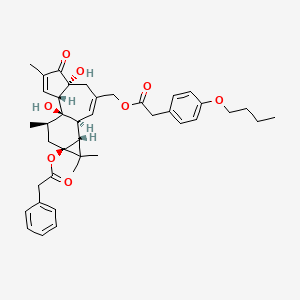
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
